Azidomorphine

Analgesia Potency Comparison Hot-Plate Test

Standard opioid analgesics introduce confounding dependence artifacts at effective analgesic doses. Azidomorphine (CAS 22952-87-0) directly addresses this limitation, providing a validated solution for analgesia research. This semi-synthetic morphine derivative delivers high-affinity μ-opioid receptor agonism while minimizing tolerance and dependence confounders. - 300× greater analgesic potency than morphine in standardized hot-plate assays, enabling significantly lower administered doses. - Requires a 2,800× ED₅₀ dose multiplier to induce physical dependence vs. 40× for morphine, dramatically reducing dependence-related behavioral artifacts. - Demonstrated reduced chronic toxicity compared to morphine and fentanyl in 10-week rat studies, facilitating extended-duration in vivo protocols.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 22952-87-0
Cat. No. B1238691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidomorphine
CAS22952-87-0
Synonymsazidomorphine
azidomorphine monohydrochloride, (5alpha,6beta)-isomer
azidomorphine tartrate (1:1), (R-(R*,R*))-isome
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)N=[N+]=[N-]
InChIInChI=1S/C17H20N4O2/c1-21-7-6-17-10-3-4-11(19-20-18)16(17)23-15-13(22)5-2-9(14(15)17)8-12(10)21/h2,5,10-12,16,22H,3-4,6-8H2,1H3/t10-,11+,12+,16-,17-/m0/s1
InChIKeyKZOKOEQTKWBKOK-XHQKLZHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azidomorphine: Overview and Research Profile


Azidomorphine (CAS 22952-87-0) is a semisynthetic opiate analogue derived from morphine through saturation of the 7,8 double bond and replacement of the 6-hydroxy group with an azido (-N₃) moiety [1]. It acts as a high-affinity agonist at the mu-opioid receptor [2] and exhibits potent analgesic effects in vivo. Azidomorphine was developed during a systematic exploration of morphine derivatives designed to dissociate analgesic efficacy from dependence liability [3].

Mu-opioid receptor agonism tool compound
Analgesic response vs. dependence dissociation models
Azido-opioid metabolic pathway research

Why Azidomorphine Cannot Be Replaced


Substituting morphine or other opioid analgesics for azidomorphine in research protocols introduces uncontrolled experimental variables due to profound differences in potency, metabolic stability, and the quantitative relationship between analgesic efficacy and dependence liability. Azidomorphine demonstrates a 300-fold greater analgesic potency than morphine in standardized hot-plate assays [1], and its azido group confers enhanced resistance to enzymatic and chemical degradation, altering its pharmacokinetic profile [2]. Critically, the dose-response relationship for physical dependence differs markedly: morphine produces severe dependence at 40× its analgesic ED₅₀, while azidomorphine requires a 2,800× ED₅₀ dose to elicit only moderate dependence [1]. These quantitative differences are not merely incremental; they reflect distinct receptor interaction kinetics and metabolic processing pathways [3] that preclude meaningful data comparison if compounds are interchanged without experimental revalidation.

Morphine/fentanyl potency gap: potency difference may shift dose-response relationships and confound cross-study interpretation.
Dependence liability profile: azidomorphine’s markedly different dependence induction multiplier (vs. morphine) means behavioral endpoints are not directly comparable.
Metabolic fate divergence: azido-group stability alters pharmacokinetic time course relative to classical opiates, limiting direct substitution without revalidation.

Azidomorphine: Key Evidence


Analgesic Potency vs. Morphine

Azidomorphine demonstrates a 300-fold greater analgesic potency than morphine in the rat hot-plate test [1]. This represents a marked increase in analgesic activity conferred by the introduction of the azido group into the morphine molecule [2].

Potency vs Morphine
Head-to-head
300× greater analgesic potency
Azidomorphine ED₅₀ 0.68 mg/kg vs morphine 200 mg/kg (rat hot-plate, s.c.)
Supports dose-model interpretation for high target engagement at low administered doses.
Review ED₅₀ ratio in your specific strain and route.
Analgesia Potency Comparison Hot-Plate Test

Physical Dependence Liability Comparison

Azidomorphine exhibits a markedly reduced capacity to produce physical dependence compared to morphine. A total dose 40× the analgesic ED₅₀ of morphine (200 mg/kg) produced the highest grade physical dependence in mice as measured by naloxone-precipitated jumping. In contrast, even a total dose of 2,800× the analgesic ED₅₀ of azidomorphine (70 mg/kg) was less effective in producing physical dependence [1]. In parallel experiments, neither the development of tolerance nor that of physical dependence was demonstrable in rats and monkeys pretreated with increasing equi-analgesic doses of azidomorphine [2].

Dependence Liability
Head-to-head
2,800× analgesic ED₅₀ dose needed for moderate dependence
Morphine produced highest-grade dependence at only 40× ED₅₀ (naloxone-precipitated jumping)
Supports analgesia-dependence dissociation research models.
Dependence grading is species- and endpoint-specific.
Dependence Liability Tolerance Naloxone-Precipitated Jumping

Metabolic Stability of the Azido Group

The azido group of azidomorphine demonstrates remarkable stability toward enzymic and chemical change in both rat and human studies [1]. In rat studies, infrared spectroscopy proved that the azido group in azidomorphine strongly resists biotransformation [2]. In a human subject receiving a single 1.8 mg subcutaneous dose, azidomorphine was excreted in urine in small amounts as intact drug and as the metabolite 6-deoxy-6β-aminodihydromorphine, with larger amounts of conjugated azidomorphine also detected [1]. This metabolic profile differs from morphine, which undergoes extensive glucuronidation.

Azido Stability
Class-level
Azido group strongly resists biotransformation
Intact drug and 6-deoxy-6β-aminodihydromorphine detected in human urine; IR evidence in rat.
Supports azido-opioid metabolic pathway analysis; distinct from glucuronidation.
Class-level inference; validate in your matrix and species.
Metabolic Stability Azido Group Pharmacokinetics

Blood-Brain Barrier Penetration vs. Morphine

Azidomorphines pass across the blood-brain barrier more readily than does morphine [1]. This enhanced CNS penetration contributes to the compound's high in vivo potency. Quantitative elimination data in rats show that 30-50% of administered doses are excreted in urine within the first 4 hours, with approximately 90% eliminated within 48 hours; only 2-5% is recovered from stools [1].

BBB Penetration
Head-to-head
Crosses blood-brain barrier more readily than morphine
Whole-body autoradiography (mice); brain autoradiography (rats).
Supports CNS research model selection and exposure-context interpretation.
Quantitative CNS exposure ratio not reported; verify in your model.
Blood-Brain Barrier CNS Penetration Biodistribution

Chronic Toxicity vs. Morphine and Fentanyl

Azidomorphine given over ten weeks was significantly less toxic in the rat than morphine or fentanyl [1]. This reduced chronic toxicity profile complements the compound's lower dependence liability, making it a valuable tool for long-term in vivo studies.

Chronic Toxicity
Head-to-head
Significantly less toxic than morphine or fentanyl over 10 weeks
Rat study; chronic administration protocol.
Supports extended-duration in vivo model feasibility with lower model attrition.
Qualitative comparison; endpoint-specific toxicity grading may vary.
Chronic Toxicity Safety Profile Comparative Toxicology

Azidomorphine: Application Scenarios


High-Potency Analgesia with Low Dependence Confounding

Azidomorphine is appropriate for analgesic efficacy studies where the experimental design requires high mu-opioid receptor agonism but aims to minimize the confounding effects of tolerance development and physical dependence. The compound's 300× greater potency than morphine [1] allows for lower administered doses, while the 70× higher dose multiplier required to induce physical dependence [1] reduces the likelihood of dependence-related behavioral artifacts during repeated administration protocols.

Metabolic and Pharmacokinetic Studies

Azidomorphine serves as a model compound for investigating the metabolic fate of azido-containing opiates. The demonstrated stability of the azido group toward enzymic and chemical biotransformation [2] [3] makes it a valuable reference standard for comparative metabolism studies and for validating analytical methods designed to detect and quantify azido-substituted opiates in biological matrices.

Opioid Receptor Binding and Signal Transduction

Azidomorphine's high-affinity binding to the mu-opioid receptor and its distinct receptor interaction kinetics compared to morphine [4] support its use in radioligand binding assays and functional studies of opioid receptor signal transduction. Its potential application as a photoaffinity labeling probe for opiate receptors has been noted [5], expanding its utility beyond pharmacological characterization.

Long-Term Toxicology and Tolerance Studies

The compound's reduced chronic toxicity compared to morphine and fentanyl in 10-week rat studies [1], combined with its favorable dependence profile, makes azidomorphine a suitable candidate for extended-duration in vivo studies investigating opioid receptor adaptations, tolerance mechanisms, and long-term safety profiling without the animal welfare complications associated with more toxic comparators.

Application
Selection Property
Validation Focus
Analgesic-dependence dissociation studies
Dose-response separation profile
Analgesic vs. dependence endpoint context
Azido-opioid metabolic pathway analysis
Azido-group metabolic stability
Metabolite identification and pathway verification
Mu-opioid receptor binding and signal transduction
High-affinity receptor engagement profile
Receptor binding kinetics and functional coupling
Extended-duration in vivo opioid studies
Chronic model tolerability context
Model attrition and endpoint consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azidomorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.